molecular formula C7H3BrF4O B1484653 3-Bromo-2-fluoro-5-hydroxybenzotrifluoride CAS No. 1807033-23-3

3-Bromo-2-fluoro-5-hydroxybenzotrifluoride

Cat. No.: B1484653
CAS No.: 1807033-23-3
M. Wt: 259 g/mol
InChI Key: QTSYFXBEFGXAMG-UHFFFAOYSA-N
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Description

3-Bromo-2-fluoro-5-hydroxybenzotrifluoride is a halogenated aromatic compound characterized by the presence of bromine, fluorine, and hydroxyl groups on a benzene ring substituted with trifluoromethyl groups. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-fluoro-5-hydroxybenzotrifluoride typically involves halogenation and hydroxylation reactions. One common method is the bromination of 2-fluoro-5-hydroxybenzotrifluoride using bromine in the presence of a suitable catalyst. The reaction conditions include maintaining a controlled temperature and using an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using continuous flow reactors or batch reactors. The choice of reactor depends on the desired scale and purity of the final product. The process involves careful control of reaction parameters such as temperature, pressure, and reactant concentrations to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-2-fluoro-5-hydroxybenzotrifluoride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromyl chloride (CrO₂Cl₂). The reactions are typically carried out in an acidic medium.

  • Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.

  • Substitution: Nucleophilic substitution reactions can be achieved using nucleophiles such as hydroxide ions (OH⁻) or alkyl halides.

Major Products Formed:

  • Oxidation: The major products include carboxylic acids and ketones.

  • Reduction: The primary products are alcohols and amines.

  • Substitution: The products vary depending on the nucleophile used, resulting in different substituted benzene derivatives.

Scientific Research Applications

3-Bromo-2-fluoro-5-hydroxybenzotrifluoride is utilized in various scientific research applications, including:

  • Chemistry: It serves as a building block for the synthesis of more complex organic compounds.

  • Biology: The compound is used in the study of enzyme inhibition and receptor binding assays.

  • Medicine: It is investigated for its potential therapeutic properties, such as anti-inflammatory and antimicrobial activities.

  • Industry: The compound is employed in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism by which 3-Bromo-2-fluoro-5-hydroxybenzotrifluoride exerts its effects involves interactions with specific molecular targets and pathways. For example, in biological systems, it may bind to enzymes or receptors, modulating their activity. The exact mechanism depends on the specific application and the biological or chemical context in which the compound is used.

Comparison with Similar Compounds

3-Bromo-2-fluoro-5-hydroxybenzotrifluoride is compared with other similar compounds, such as 2-Bromo-5-hydroxybenzotrifluoride and 3-Bromo-6-fluoro-2-hydroxybenzotrifluoride. These compounds share structural similarities but differ in the position and type of substituents on the benzene ring. The unique combination of halogens and hydroxyl groups in this compound contributes to its distinct chemical and biological properties.

List of Similar Compounds

  • 2-Bromo-5-hydroxybenzotrifluoride

  • 3-Bromo-6-fluoro-2-hydroxybenzotrifluoride

  • 2-Fluoro-5-hydroxybenzotrifluoride

  • 3-Fluoro-2-hydroxybenzotrifluoride

This comprehensive overview highlights the significance of this compound in various scientific and industrial fields. Its unique chemical structure and reactivity make it a valuable compound for research and application development.

Properties

IUPAC Name

3-bromo-4-fluoro-5-(trifluoromethyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrF4O/c8-5-2-3(13)1-4(6(5)9)7(10,11)12/h1-2,13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTSYFXBEFGXAMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(F)(F)F)F)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrF4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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